![molecular formula C19H15N3O4S B4933914 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-8-quinolinylbenzamide](/img/structure/B4933914.png)
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-8-quinolinylbenzamide
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Overview
Description
3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-8-quinolinylbenzamide, commonly known as QNZ, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. QNZ is a synthetic compound that belongs to the class of isothiazolidinones and functions as an inhibitor of nuclear factor kappa B (NF-κB) signaling.
Mechanism of Action
QNZ functions as an inhibitor of NF-κB signaling by binding to the cysteine residue of the p65 subunit of NF-κB. This binding prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of NF-κB target genes. QNZ has been shown to inhibit the activation of NF-κB in various cell types, including cancer cells, immune cells, and endothelial cells.
Biochemical and Physiological Effects:
QNZ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. QNZ has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, QNZ has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of QNZ is its specificity towards NF-κB signaling, which makes it a valuable tool for studying the role of NF-κB in various diseases. QNZ has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of QNZ is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on QNZ. One of the areas of interest is the development of QNZ analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of the potential therapeutic applications of QNZ in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the role of QNZ in regulating other signaling pathways and its potential interactions with other drugs should be further explored.
Synthesis Methods
The synthesis of QNZ involves the reaction of 8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the corresponding amide. The amide is further reacted with chloroacetyl chloride and sodium bicarbonate to form the final product, QNZ.
Scientific Research Applications
QNZ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. QNZ has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, cell proliferation, and apoptosis. NF-κB is also known to be involved in the pathogenesis of various diseases, and its inhibition has been shown to have therapeutic benefits.
properties
IUPAC Name |
N-quinolin-8-yl-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17-9-11-27(25,26)22(17)15-7-1-5-14(12-15)19(24)21-16-8-2-4-13-6-3-10-20-18(13)16/h1-8,10,12H,9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVCDSRRKQXCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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